3-Hydroxy-3-methyloxindole (CAS 3040-34-4) is a highly oxidized, 3,3-disubstituted oxindole that serves as a critical building block in medicinal chemistry and a definitive analytical standard in toxicology . Structurally characterized by a tertiary alcohol and a methyl group at the C3 position, this compound is natively produced as a major mammalian metabolite of the pneumotoxin 3-methylindole via cytochrome P450 bioactivation[1]. In procurement contexts, it is primarily sourced to bypass the hazardous and yield-limiting organometallic steps required to synthesize 3,3-disubstituted scaffolds from isatin, providing immediate access to a high-purity precursor for drug discovery and agrochemical development [2].
Attempting to substitute 3-hydroxy-3-methyloxindole with its synthetic precursor, isatin, introduces significant process inefficiencies, as it forces laboratories to perform cryogenic Grignard or organolithium additions that are prone to low yields and side reactions [1]. In analytical and toxicological workflows, substituting with the related metabolite 3-methyloxindole is equally unviable; the lack of the C3-hydroxyl group results in a distinct mass-to-charge ratio (m/z 147 vs. m/z 163) and altered LC-MS retention times, failing to accurately track the critical 2,3-epoxide ring-opening pathway of 3-methylindole [2]. Consequently, direct procurement of the exact 3-hydroxy-3-methyl scaffold is mandatory for both synthetic step economy and absolute quantitative accuracy.
Synthesizing 3-hydroxy-3-methyloxindole from isatin requires nucleophilic addition using highly reactive organometallics (e.g., MeMgBr or MeLi) under cryogenic conditions, which can result in diminished yields or require complex protecting groups to prevent side reactions [1]. Procuring 3-hydroxy-3-methyloxindole directly provides the functionalized tertiary alcohol scaffold in >95% purity, bypassing hazardous reagents and accelerating the divergent synthesis of 3,3-disubstituted oxindole drug candidates [1].
| Evidence Dimension | Process step economy and reagent safety |
| Target Compound Data | Direct procurement yields a >95% pure tertiary alcohol without organometallic handling. |
| Comparator Or Baseline | Isatin (requires MeMgBr/MeLi addition at -78°C, prone to variable yields). |
| Quantified Difference | Eliminates 1-2 synthetic steps and the need for cryogenic organometallic handling. |
| Conditions | Laboratory-scale synthesis of 3,3-disubstituted oxindoles. |
Direct procurement removes the bottleneck of handling moisture-sensitive Grignard reagents, streamlining medicinal chemistry workflows.
3-Hydroxy-3-methyloxindole is the definitive stable biomarker for the CYP450-mediated bioactivation of the pneumotoxin 3-methylindole via the reactive 2,3-epoxide intermediate [1]. Substituting with 3-methyloxindole fails in quantitative LC-MS assays, as it lacks the C3-hydroxyl group, resulting in an incorrect molecular ion (m/z 163 for the target vs. m/z 147 for the comparator) and failing to accurately track the epoxide ring-opening pathway [2].
| Evidence Dimension | LC-MS biomarker identification (m/z) |
| Target Compound Data | m/z 163 (tracks the 2,3-epoxide ring-opening pathway). |
| Comparator Or Baseline | 3-Methyloxindole (m/z 147, tracks a different metabolic route). |
| Quantified Difference | 16 Da mass shift and distinct retention times prevent cross-substitution. |
| Conditions | LC-MS/MS quantification of murine/mammalian CYP450 metabolism. |
Ensures absolute quantitative accuracy in toxicology and pharmacokinetic studies of indole-based pneumotoxins.
The precise stereochemistry of 3-hydroxy-3-methyloxindole dictates its efficacy as a natural agrochemical lead. The (R)-enantiomer demonstrates potent inhibition of conidial germination in the rice blast fungus Pyricularia oryzae with an IC50 of 21.5 ppm (131.9 µM)[1]. In contrast, the (S)-enantiomer exhibits drastically reduced activity (IC50 = 300.3 ppm), highlighting that generic or unsubstituted oxindoles cannot substitute for this specific chiral scaffold in bio-fungicide development [1].
| Evidence Dimension | Antifungal IC50 (conidial germination) |
| Target Compound Data | (R)-3-hydroxy-3-methyloxindole (IC50 = 21.5 ppm). |
| Comparator Or Baseline | (S)-3-hydroxy-3-methyloxindole (IC50 = 300.3 ppm). |
| Quantified Difference | >10-fold higher fungicidal efficacy for the (R)-enantiomer. |
| Conditions | In vitro conidial germination assay against Pyricularia oryzae. |
Provides a highly specific, mushroom-derived structural lead for developing next-generation, targeted bio-fungicides.
Directly utilized as a building block for synthesizing complex 3,3-disubstituted oxindole libraries, bypassing the need for in-house Grignard additions to isatin and accelerating drug discovery workflows [1].
Employed as an analytical reference standard in LC-MS/MS assays to quantify CYP2F3/CYP2E1-mediated bioactivation of 3-methylindole, providing an exact m/z 163 match that 3-methyloxindole cannot offer [2].
Utilized in the development of targeted bio-fungicides, specifically leveraging the (R)-enantiomer's stereospecific activity against agricultural pathogens like Pyricularia oryzae [3].